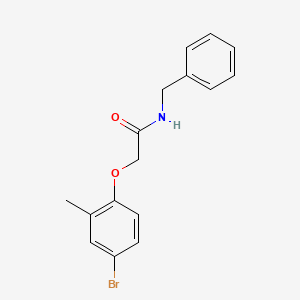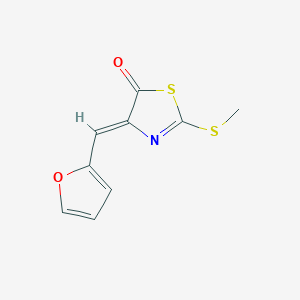![molecular formula C19H24N2O4S B4888067 6-[(adamantan-2-ylamino)sulfonyl]-2-methyl-2H,4H-benzo[e]1,4-oxazaperhydroin-3-one](/img/structure/B4888067.png)
6-[(adamantan-2-ylamino)sulfonyl]-2-methyl-2H,4H-benzo[e]1,4-oxazaperhydroin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(adamantan-2-ylamino)sulfonyl]-2-methyl-2H,4H-benzo[e]1,4-oxazaperhydroin-3-one is a complex organic compound that features a unique structure combining adamantane, sulfonyl, and benzo[e]1,4-oxazaperhydroin-3-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(adamantan-2-ylamino)sulfonyl]-2-methyl-2H,4H-benzo[e]1,4-oxazaperhydroin-3-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce the amino group. This can be achieved through reactions such as amination or reductive amination.
Sulfonylation: The amino-adamantane derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Cyclization: The sulfonylated adamantane derivative is then subjected to cyclization reactions to form the benzo[e]1,4-oxazaperhydroin-3-one core. This step may involve the use of cyclizing agents and specific reaction conditions to ensure the formation of the desired ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-[(adamantan-2-ylamino)sulfonyl]-2-methyl-2H,4H-benzo[e]1,4-oxazaperhydroin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-[(adamantan-2-ylamino)sulfonyl]-2-methyl-2H,4H-benzo[e]1,4-oxazaperhydroin-3-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 6-[(adamantan-2-ylamino)sulfonyl]-2-methyl-2H,4H-benzo[e]1,4-oxazaperhydroin-3-one involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety may facilitate binding to hydrophobic pockets, while the sulfonyl and oxazaperhydroin groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2H-1,4-benzoxazin-3(4H)-one: Shares the benzo[e]1,4-oxazaperhydroin core but lacks the adamantane and sulfonyl groups.
2-(Adamantan-1-ylamino)-2-oxoacetic acid: Contains the adamantane moiety but differs in the rest of the structure.
Uniqueness
6-[(adamantan-2-ylamino)sulfonyl]-2-methyl-2H,4H-benzo[e]1,4-oxazaperhydroin-3-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the adamantane moiety enhances its hydrophobic interactions, while the sulfonyl and oxazaperhydroin groups provide additional functional versatility.
Properties
IUPAC Name |
N-(2-adamantyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-10-19(22)20-16-9-15(2-3-17(16)25-10)26(23,24)21-18-13-5-11-4-12(7-13)8-14(18)6-11/h2-3,9-14,18,21H,4-8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIGFSYZFNYYRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B4887992.png)

![4-butyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4888010.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4888016.png)

![2-(1-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B4888030.png)
![3-(1,3-benzodioxol-5-yl)-11-[2-(benzyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4888035.png)
![N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4888042.png)
![1-[(3-methylbutyl)sulfanyl]-4-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4888045.png)
![2,6-di-tert-butyl-4-[2-(3-iodophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B4888051.png)
![N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B4888052.png)
![(5Z)-3-ethyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B4888060.png)
![Ethyl 4,5-dimethyl-2-[[2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B4888074.png)
